(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate
Description
The compound (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a synthetic benzofuran derivative characterized by a conjugated system involving a biphenyl substituent and a cyclohexanecarboxylate ester. The Z-configuration of the exocyclic double bond at the 2-position of the benzofuran core is critical for its stereoelectronic properties, influencing its reactivity and intermolecular interactions .
Properties
Molecular Formula |
C28H24O4 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C28H24O4/c29-27-24-16-15-23(31-28(30)22-9-5-2-6-10-22)18-25(24)32-26(27)17-19-11-13-21(14-12-19)20-7-3-1-4-8-20/h1,3-4,7-8,11-18,22H,2,5-6,9-10H2/b26-17- |
InChI Key |
JWURTJBEJPYYON-ONUIUJJFSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C5=CC=CC=C5)/O3 |
Canonical SMILES |
C1CCC(CC1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C5=CC=CC=C5)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran ring, followed by the introduction of the biphenyl and cyclohexanecarboxylate groups. Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Synthetic Routes
- Formation of Benzofuran Ring : Initial steps focus on constructing the benzofuran core.
- Introduction of Functional Groups : Subsequent reactions incorporate biphenyl and cyclohexanecarboxylate moieties.
- Optimization for Yield : Industrial production may use continuous flow synthesis to enhance efficiency and purity .
Medicinal Chemistry
The compound has shown promise as a pharmaceutical intermediate due to its structural features that may facilitate interactions with various biological targets. It is being investigated for potential therapeutic applications, particularly in the development of drugs aimed at treating conditions like cancer or inflammation.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit cytotoxic properties against human cancer cell lines. Preliminary studies suggest that (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate could be evaluated for similar effects, potentially leading to the discovery of novel anticancer agents .
Material Science
In industrial applications, this compound can serve as a precursor for advanced materials such as polymers and coatings. Its stability and unique reactivity make it suitable for creating materials with specific properties tailored for various applications.
Example Application: Coatings
Due to its chemical structure, (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate can be utilized in developing protective coatings that require durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
Analysis:
- Polarity and Solubility: Methoxy-substituted analogs (e.g., 859137-28-3, 622791-73-5) exhibit higher polarity than the biphenyl-containing target compound, improving aqueous solubility but reducing membrane permeability .
- Crystallinity and Packing: The biphenyl group in the target compound likely promotes tighter crystal packing via aromatic interactions, as inferred from crystallographic studies on similar systems using SHELX refinement tools . In contrast, trimethoxy substituents may disrupt packing due to steric effects, leading to amorphous solid forms .
- Hydrogen Bonding: Thiophene-containing derivatives (e.g., 20592-38-5) can engage in weaker C–H···S interactions, whereas methoxy groups participate in stronger O–H···O bonds, as described by Etter’s graph-set analysis .
Ester Group Modifications
Table 2: Impact of Ester Group Variations
Analysis:
- Metabolic Stability: The cyclohexanecarboxylate ester in the target compound offers moderate resistance to enzymatic hydrolysis compared to bulky pivalate esters (e.g., 622791-88-2), which are highly stable .
- Solubility: Morpholine-containing esters (e.g., 146606-04-4) introduce basic nitrogen atoms, significantly enhancing water solubility through protonation at physiological pH .
Research Findings and Implications
- The biphenyl group in the target compound may improve binding to hydrophobic pockets in biological targets, such as enzyme active sites or lipid membranes.
- Methoxy-substituted analogs are preferable for applications requiring solubility in polar media (e.g., drug formulations), whereas the target compound’s lipophilicity suits lipid-based delivery systems.
- Crystallographic studies using SHELX software highlight the importance of substituent geometry in determining packing efficiency, which correlates with thermal stability .
Biological Activity
(2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl cyclohexanecarboxylate is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a biphenyl group and an ester functional group, has garnered attention in various scientific fields due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 414.4 g/mol. The IUPAC name is ethyl 2-{[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy}propanoate. The compound's structure allows for various interactions with biological targets, making it a candidate for further investigation in pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C26H22O5 |
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | ethyl 2-{[(2Z)-3-oxo-2-[(4-phenylphenyl)methylidene]-1-benzofuran-6-yl]oxy}propanoate |
| InChI | InChI=1S/C26H22O5/c1-3-29-26(28)17(2)30... |
Anticancer Properties
Research indicates that compounds similar to (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran derivatives exhibit significant anticancer activity. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways responsible for cell survival and proliferation.
A study demonstrated that benzofuran derivatives could inhibit the growth of different cancer cell lines by inducing cell cycle arrest and promoting apoptosis through caspase activation and mitochondrial dysfunction. The structural features of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo derivatives are believed to enhance their interaction with cellular targets involved in oncogenesis.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in experimental models. This activity is crucial as chronic inflammation is a key factor in many diseases, including cancer and cardiovascular disorders .
The biological activity of (2Z)-2-(biphenyl-4-ylmethylidene)-3-oxo derivatives may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It may interact with receptors that regulate cell growth and apoptosis.
- Oxidative Stress Reduction : The compound might enhance antioxidant defenses within cells, reducing damage from reactive oxygen species.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A recent investigation assessed the effects of various benzofuran derivatives on human breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through the intrinsic pathway .
- Anti-inflammatory Activity : Another study evaluated the anti-inflammatory properties using a murine model of inflammation. The results showed that treatment with the compound led to a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
